molecular formula C14H12N12O6 B430820 ETHYL 1-[4-(2-{4-[4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-YL}-1-DIAZENYL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

ETHYL 1-[4-(2-{4-[4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-YL}-1-DIAZENYL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

Cat. No.: B430820
M. Wt: 444.32g/mol
InChI Key: IHBPVSNAZKGXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[4-({4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[4-(2-{4-[4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-YL}-1-DIAZENYL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves multiple steps, typically starting with the formation of the triazole and oxadiazole rings. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the use of copper(I) catalysts in click chemistry is common for forming 1,2,3-triazoles .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control temperature, pressure, and reaction time precisely. The process would also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-({4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 1-[4-({4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-[4-(2-{4-[4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-YL}-1-DIAZENYL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[4-({4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of triazole and oxadiazole rings, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C14H12N12O6

Molecular Weight

444.32g/mol

IUPAC Name

ethyl 1-[4-[[4-(4-ethoxycarbonyltriazol-1-yl)-1,2,5-oxadiazol-3-yl]diazenyl]-1,2,5-oxadiazol-3-yl]triazole-4-carboxylate

InChI

InChI=1S/C14H12N12O6/c1-3-29-13(27)7-5-25(23-15-7)11-9(19-31-21-11)17-18-10-12(22-32-20-10)26-6-8(16-24-26)14(28)30-4-2/h5-6H,3-4H2,1-2H3

InChI Key

IHBPVSNAZKGXLV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(N=N1)C2=NON=C2N=NC3=NON=C3N4C=C(N=N4)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2=NON=C2N=NC3=NON=C3N4C=C(N=N4)C(=O)OCC

Origin of Product

United States

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